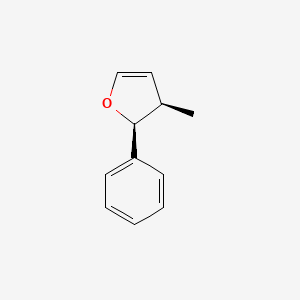

Cis-3-methyl-2-phenyl-2,3-dihydrofuran

Description

Properties

Molecular Formula |

C11H12O |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

(2S,3R)-3-methyl-2-phenyl-2,3-dihydrofuran |

InChI |

InChI=1S/C11H12O/c1-9-7-8-12-11(9)10-5-3-2-4-6-10/h2-9,11H,1H3/t9-,11+/m1/s1 |

InChI Key |

MTTGEABOSKVPSB-KOLCDFICSA-N |

Isomeric SMILES |

C[C@@H]1C=CO[C@@H]1C2=CC=CC=C2 |

Canonical SMILES |

CC1C=COC1C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Stereochemical Assignment

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, along with the analysis of coupling constants and advanced NMR methods, provides a complete picture of the molecular architecture.

One-dimensional ¹H and ¹³C NMR spectra offer the initial and fundamental insights into the molecular structure of cis-3-methyl-2-phenyl-2,3-dihydrofuran. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum, in turn, provides information about the number and types of carbon atoms present in the molecule.

In the ¹H NMR spectrum of a related compound, 2,3-dihydrofuran (B140613), the protons on the furan (B31954) ring exhibit characteristic chemical shifts. For cis-3-methyl-2-phenyl-2,3-dihydrofuran, the phenyl group protons would typically appear in the aromatic region (around 7.2-7.5 ppm). The proton at the C2 position, being adjacent to both the oxygen atom and the phenyl group, would be expected to resonate at a downfield chemical shift. The proton at the C3 position and the protons of the methyl group at C3 would show distinct signals, with their multiplicity revealing their coupling to neighboring protons.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbons of the phenyl group would appear in the aromatic region (typically 125-140 ppm). The C2 and C5 carbons of the dihydrofuran ring, being attached to the oxygen atom, would be deshielded and appear at lower field compared to the C3 and C4 carbons. The methyl carbon at C3 would have a characteristic chemical shift in the aliphatic region.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for cis-3-methyl-2-phenyl-2,3-dihydrofuran *

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-H | Downfield (e.g., 5.0-5.5) | C2: Downfield (e.g., 80-90) |

| C3-H | Aliphatic (e.g., 2.5-3.0) | C3: Aliphatic (e.g., 40-50) |

| C3-CH₃ | Aliphatic (e.g., 1.0-1.5) | C3-CH₃: Aliphatic (e.g., 15-25) |

| C4-H₂ | Aliphatic (e.g., 2.0-2.5) | C4: Aliphatic (e.g., 30-40) |

| C5-H₂ | Vinylic/Downfield (e.g., 4.0-4.5) | C5: Downfield (e.g., 70-80) |

Note: These are estimated values based on general principles and data from similar structures. Actual values may vary.

Two-dimensional NMR experiments are crucial for establishing the connectivity and, most importantly, the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For cis-3-methyl-2-phenyl-2,3-dihydrofuran, a COSY spectrum would show cross-peaks between the C2-H and the C3-H, and between the C3-H and the C3-methyl protons, confirming their connectivity. It would also show correlations between the protons on the C4 and C5 positions of the dihydrofuran ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are pivotal for determining the relative stereochemistry by identifying protons that are close to each other in space, regardless of their bonding. libretexts.orgslideshare.net For cis-3-methyl-2-phenyl-2,3-dihydrofuran, a NOESY or ROESY spectrum would be expected to show a cross-peak between the protons of the C2-phenyl group and the protons of the C3-methyl group. This through-space correlation would provide definitive evidence for their cis relationship on the dihydrofuran ring. The absence of such a correlation would suggest a trans arrangement.

The magnitude of three-bond proton-carbon coupling constants (³JC,H) is dependent on the dihedral angle between the coupled nuclei, a relationship described by the Karplus equation. blogspot.com This dependence can be exploited to differentiate between stereoisomers. oiu.edu.sdresearchgate.net

For cis-3-methyl-2-phenyl-2,3-dihydrofuran, the dihedral angle between the C2-proton and the carbons of the C3-methyl group will be different from that in the trans isomer. By measuring the ³JC,H coupling constants between these nuclei, for example, through a Heteronuclear Multiple Bond Correlation (HMBC) experiment, and comparing the observed values with those predicted for the different stereoisomers, the relative configuration can be determined. Generally, a larger coupling constant is observed for dihedral angles approaching 0° or 180°, while smaller values are seen for angles around 90°. blogspot.com

While the aforementioned NMR techniques can establish the relative stereochemistry, determining the absolute configuration (i.e., distinguishing between enantiomers) requires more advanced methods. Residual Dipolar Coupling (RDC) and Residual Chemical Shift Anisotropy (RCSA) are powerful techniques for this purpose. nih.govwikipedia.org

These methods involve dissolving the molecule in a chiral aligning medium, such as a liquid crystal or a stretched gel, which induces a slight alignment of the molecules with the magnetic field of the NMR spectrometer. wikipedia.orguab.cat This partial alignment prevents the complete averaging of anisotropic interactions like dipolar couplings and chemical shift anisotropy. The measured RDCs are dependent on the orientation of internuclear vectors relative to the molecular alignment tensor. nih.gov By comparing the experimental RDC values with those calculated for the different possible enantiomers, the absolute configuration can be unambiguously assigned. nih.gov

X-ray Crystallography for Definitive Structure and Stereochemistry Confirmation

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound. scielo.org.zamdpi.com This technique provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to generate an electron density map of the molecule, from which the positions of all atoms can be determined. For cis-3-methyl-2-phenyl-2,3-dihydrofuran, a successful X-ray crystallographic analysis would provide a definitive confirmation of the cis relationship between the methyl and phenyl groups at positions 3 and 2, respectively. Furthermore, if a chiral resolving agent is used or if the compound crystallizes in a chiral space group, the absolute configuration of the stereocenters can also be determined. While the specific crystal structure of cis-3-methyl-2-phenyl-2,3-dihydrofuran is not widely available in public databases, the technique remains the most powerful method for its definitive structural elucidation.

Table 2: Representative Crystallographic Data for a Phenyl-Substituted Dihydrofuran Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 12.876(5) |

| β (°) | 109.34(3) |

| Volume (ų) | 1898.1(13) |

| Z | 4 |

Note: This is example data for a related structure to illustrate the type of information obtained from an X-ray crystallographic study.

Mass Spectrometry for Fragmentation Pathway Analysis of Phenyl-Dihydrofurans and Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. libretexts.org When subjected to ionization in a mass spectrometer, cis-3-methyl-2-phenyl-2,3-dihydrofuran will form a molecular ion, which can then undergo fragmentation.

The fragmentation pathways of phenyl-dihydrofurans are influenced by the stability of the resulting fragments. researchgate.net Common fragmentation patterns would likely involve:

Cleavage of the dihydrofuran ring: The ring can open and fragment in various ways, leading to the loss of small neutral molecules.

Loss of the methyl group: Cleavage of the C3-methyl bond would result in a fragment ion with a mass corresponding to the loss of 15 atomic mass units (amu).

Loss of the phenyl group: Cleavage of the C2-phenyl bond would lead to a fragment corresponding to the loss of 77 amu.

Rearrangements: Rearrangement reactions, such as the McLafferty rearrangement, could occur if other functional groups are present in derivatives. whitman.edu

By analyzing the masses of the fragment ions, a detailed picture of the molecule's connectivity can be constructed, which complements the data obtained from NMR spectroscopy. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition.

Electron Impact (EI) Mass Spectrometry Fragmentation Patterns

Electron Impact (EI) mass spectrometry is a hard ionization technique that provides extensive fragmentation, yielding a characteristic fingerprint for a molecule. A typical analysis for Cis-3-methyl-2-phenyl-2,3-dihydrofuran would involve the identification of the molecular ion (M•+) and the elucidation of its subsequent fragmentation pathways.

Hypothetically, major fragmentation routes for this compound under EI conditions could involve:

Cleavage of the dihydrofuran ring: This could lead to the formation of various radical cations and neutral losses.

Loss of a methyl group (CH₃•): Resulting in an [M-15]⁺ ion.

Loss of a phenyl group (C₆H₅•): Leading to an [M-77]⁺ ion.

Rearrangements: Complex rearrangements, such as retro-Diels-Alder (rDA) type reactions, could occur, though they are more common in different ring systems.

Without experimental data, a definitive fragmentation pattern and a corresponding data table of ion abundances cannot be generated.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and Fragmentation Mechanisms

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules ([M+H]⁺) or adducts (e.g., [M+Na]⁺). Tandem mass spectrometry (MS/MS) of these precursor ions would reveal structural information through collision-induced dissociation (CID).

For Cis-3-methyl-2-phenyl-2,3-dihydrofuran, an ESI-MS/MS study would be essential for:

Confirming the mass of the intact molecule with high accuracy.

Proposing fragmentation mechanisms under gentler conditions compared to EI. Common fragmentation pathways might include the loss of neutral molecules like water (H₂O) or rearrangements involving the protonated site.

Again, the absence of published ESI-MS/MS spectra for this compound prevents a detailed discussion of its specific fragmentation mechanisms or the creation of a data table summarizing precursor and product ions.

Correlation of Substitution Patterns with Fragmentation Profiles

A systematic study comparing the mass spectra of various substituted analogs of Cis-3-methyl-2-phenyl-2,3-dihydrofuran would be required to establish these correlations. As no such comparative studies or even the foundational data for the parent compound are available, this analysis cannot be performed.

Theoretical and Computational Investigations of Cis 3 Methyl 2 Phenyl 2,3 Dihydrofuran and Dihydrofuran Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Intermediates

Density Functional Theory (DFT) has become an indispensable tool in modern chemistry for investigating the electronic structure of molecules. It allows for the accurate calculation of molecular properties and the exploration of reaction landscapes, providing insights that are often difficult to obtain through experimental means alone. DFT methods are widely applied to study reaction mechanisms, including those for the formation of dihydrofurans, by locating transition states and intermediates along a reaction coordinate.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving dihydrofuran systems. This allows for the detailed exploration of various reaction pathways, the identification of transition states, and the characterization of transient intermediates. For instance, in the context of cycloaddition reactions, which are a common route to dihydrofuran synthesis, DFT can distinguish between concerted and stepwise mechanisms.

One theoretical study on the formation of hydrogenated furans under Prins reaction conditions investigated two potential mechanisms: one involving unsaturated alkoxycarbenium ions and another involving dioxolenium ions as key intermediates. By calculating the geometries of intermediates and transition states, the study aimed to identify the rate-controlling steps for each pathway. Similarly, the mechanisms of [8+2] cycloaddition reactions between dienylfurans and activated alkynes have been investigated using DFT. These calculations revealed that the reaction can proceed through a stepwise pathway involving a diradical intermediate, which then undergoes ring closure to form the final cycloadduct. The Gibbs energy profiles computed for these pathways help determine the most energetically favorable route.

In the gas-phase HO-initiated oxidation of furan (B31954), high-level theoretical methods have shown that the reaction begins with the formation of a pre-reactive hydrogen-bonded complex before the HO radical adds to the furan ring. The calculations identified transition states for the formation of different HO-adducts and subsequent ring-opening pathways, determining that the transition state leading to the 2-HO-adduct lies below the energy of the separate reactants.

The formation of substituted dihydrofurans such as cis-3-methyl-2-phenyl-2,3-dihydrofuran often involves reactions where multiple isomers can be formed. DFT calculations provide deep insights into the factors governing regioselectivity (where bonds form) and stereoselectivity (the 3D arrangement of atoms).

In cycloaddition reactions, selectivity is often explained using Frontier Molecular Orbital (FMO) theory, steric interactions, and stereoelectronic effects. DFT calculations can quantify these effects. For example, a comprehensive DFT study of Diels-Alder reactions leading to benzofuran (B130515) derivatives analyzed the eight possible primary adducts (two site-, regio-, and stereoisomers). The study found that activation energies for certain reaction channels were significantly higher, effectively ruling out those pathways and explaining the observed selectivity. Distortion-interaction analysis within a DFT framework has been used to show that regioselectivity in the rhodium(III)-catalyzed oxidative cyclization of chalcones with internal alkynes is influenced by steric effects during the alkyne insertion step.

In palladium-catalyzed reactions forming phenyl-substituted dihydrofurans, high regiocontrol can be achieved by adjusting the electronics of the phosphine (B1218219) ligands on the catalyst. DFT calculations can model these catalyst-substrate interactions to rationalize and predict the outcomes of such modifications. For some dihydrofuran acetals, it has been observed that trans-isomers react faster than the corresponding cis-isomers under certain reaction conditions, an issue that can be explored computationally by modeling the respective reaction pathways.

DFT is a powerful method for calculating the electronic properties of molecules, which are fundamental to their reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of electron density (charge distribution).

The HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests high chemical reactivity, high polarizability, and lower kinetic stability.

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution on the molecule's surface. These maps help identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how a molecule will interact with other reagents. For example, in a study of a dihydrobenzofuran derivative, the MEP map predicted that the positive electrostatic potential was located near the hydrogen atoms. Such analyses, combined with calculations of Mulliken atomic charges, provide a detailed picture of the electronic landscape of dihydrofuran systems and inform their chemical behavior.

In Silico Modeling for Structure-Activity Relationship (SAR) and Molecular Mechanisms of Action (in vitro)

Ligand-Enzyme Binding Site Interactions

Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme. researchgate.net This method allows for the detailed study of ligand-enzyme interactions at the molecular level, identifying crucial binding modes and intermolecular forces that stabilize the complex. These forces typically include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. researchgate.netnih.gov

Theoretical studies on various dihydrofuran and furan-containing derivatives have demonstrated their potential to interact with the active sites of several enzymes. For instance, molecular docking analyses of furan-1,3,4-oxadiazole derivatives with human tyrosinase (hTYR) and tyrosinase-related protein 1 (hTYRP1) have revealed specific binding affinities and interactions. nih.gov Similarly, studies on 2-phenyl-benzofuran-3-carboxamide derivatives as inhibitors of Sortase A from Staphylococcus aureus have shown that these molecules can share a similar binding pattern with the enzyme's natural substrate, engaging in hydrogen bonding with key residues like Cys184, Trp194, and Arg197. nih.gov

In a theoretical study evaluating the interaction of dihydrofuran-2-one and its derivatives with monoamine oxidase B (MAO-B) and catechol-O-methyltransferase (COMT) enzymes, docking simulations were used to determine thermodynamic parameters and predict binding. cerradopub.com.br The results indicated differences in the interaction energies of the tested compounds compared to known drugs, suggesting that dihydrofuran derivatives could act as inhibitors for these enzymes, which are relevant targets in Parkinson's disease treatment. cerradopub.com.brcerradopub.com.br The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative measure of the interaction's strength.

The following table summarizes findings from molecular docking studies on various furan and dihydrofuran derivatives, illustrating the types of interactions and binding energies observed. While these data are not for cis-3-methyl-2-phenyl-2,3-dihydrofuran specifically, they provide a model for the interactions such a molecule might have within an enzyme's active site.

| Compound Class | Target Enzyme | Key Interacting Residues | Binding Affinity (kcal/mol) | Reference |

| Furan-1,3,4-oxadiazole Derivatives (e.g., BF4, BF5, BF7) | hTYRP1 | TYR362, GLY389, HIS381 | > -8.90 | nih.gov |

| 3-Substituted phenyl-2-(furan-2-yl)-4H-chromen-4-ones (e.g., Compound 5G) | Interleukin-13 | Not Specified | -11.7896 | researchgate.net |

| 2-Phenyl-benzofuran-3-carboxamide Derivative (Ia-22) | Sortase A | Cys184, Trp194, Arg197 | Not Specified (IC50=30.8µM) | nih.gov |

| Dihydrofuran-2-one Derivatives | MAO-B (1GOS) | Not Specified | Varies | cerradopub.com.br |

| Phenyl Hydrazine Derivatives of Piperidones | Dihydrofolate Reductase | Not Specified | -7.64 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

These computational models suggest that a molecule like cis-3-methyl-2-phenyl-2,3-dihydrofuran could potentially form stable complexes with enzyme active sites through a combination of hydrophobic interactions, involving its phenyl and methyl groups, and potential hydrogen bonding, depending on the specific residues present in the enzyme's binding pocket.

Elucidation of Competitive Inhibition Mechanisms

Competitive inhibition is a form of enzyme inhibition where the binding of an inhibitor to the active site of an enzyme prevents the binding of the substrate. wikipedia.org The inhibitor molecule often bears a structural resemblance to the substrate, allowing it to compete for the same binding site. wikipedia.org A key characteristic of competitive inhibition is that it can be overcome by increasing the concentration of the substrate. wikipedia.org In this mechanism, the inhibitor does not alter the maximum reaction rate (Vmax) but increases the Michaelis constant (Km), which is the substrate concentration required to reach half of Vmax. wikipedia.org

Theoretical studies of dihydrofuran derivatives provide a basis for understanding how they might function as competitive inhibitors. A computational analysis of dihydrofuran-2-one and its derivatives against MAO-B and COMT enzymes calculated their inhibition constants (Ki). cerradopub.com.brcerradopub.com.br The inhibition constant is a measure of an inhibitor's potency; a lower Ki value indicates a stronger binding affinity of the inhibitor to the enzyme. cerradopub.com.br

The study found that several dihydrofuran-2-one derivatives exhibited lower Ki values compared to established drugs like selegiline (B1681611), rasagiline, and safinamide (B1662184) for MAO-B, and entacapone (B1671355) and tolcapone (B1682975) for COMT. cerradopub.com.br This suggests that these dihydrofuran compounds could be potent inhibitors of these enzymes. cerradopub.com.brcerradopub.com.br By binding to the active site, these compounds would prevent the natural substrates (e.g., dopamine (B1211576) for MAO-B) from binding, thereby inhibiting the enzyme's activity. cerradopub.com.brwikipedia.org This mechanism is crucial in the context of Parkinson's disease, where inhibiting MAO-B can increase dopamine levels. cerradopub.com.br

The following table presents the theoretical inhibition constants (Ki) for selected dihydrofuran-2-one derivatives against the MAO-B and COMT enzymes, compared to standard inhibitors. These data illustrate the potential of the dihydrofuran scaffold in designing competitive inhibitors.

| Compound/Drug | Target Enzyme | Predicted Inhibition Constant (Ki) | Note | Reference |

| Dihydrofuran-2-one (1) | COMT | Lower than entacapone & tolcapone | Suggests potential as a COMT antagonist. | cerradopub.com.br |

| Derivative 2 | MAO-B | Lower than selegiline & others | Suggests potential as a MAO-B inhibitor. | cerradopub.com.br |

| Derivative 2 | COMT | Lower than entacapone & tolcapone | Suggests potential as a COMT antagonist. | cerradopub.com.br |

| Derivative 3 | MAO-B | Lower than selegiline & others | Suggests potential as a MAO-B inhibitor. | cerradopub.com.br |

| Derivative 3 | COMT | Lower than entacapone & tolcapone | Suggests potential as a COMT antagonist. | cerradopub.com.br |

| Derivative 12 | MAO-B | Lower than selegiline & others | Suggests potential as a MAO-B inhibitor. | cerradopub.com.br |

| Derivative 26 | MAO-B | Lower than selegiline & others | Suggests potential as a MAO-B inhibitor. | cerradopub.com.br |

| Selegiline | MAO-B | Standard Control | An established MAO-B inhibitor. | cerradopub.com.brcerradopub.com.br |

| Entacapone | COMT | Standard Control | An established COMT inhibitor. | cerradopub.com.br |

This table is interactive. Click on the headers to sort the data.

Based on these theoretical models of related compounds, it can be postulated that cis-3-methyl-2-phenyl-2,3-dihydrofuran, through its specific three-dimensional structure, could fit into the active site of certain enzymes, blocking the entry of the natural substrate and thus acting as a competitive inhibitor. The phenyl and methyl groups would play a significant role in the binding orientation and affinity within the hydrophobic pockets of the active site.

Reactivity and Functionalization of the 2,3 Dihydrofuran Core

Electrophilic and Nucleophilic Reactions of 2,3-Dihydrofurans

The 2,3-dihydrofuran (B140613) ring system is characterized by an electron-rich double bond, making it reactive towards electrophiles. The presence of the phenyl group at the 2-position and the methyl group at the 3-position in cis-3-methyl-2-phenyl-2,3-dihydrofuran influences the regioselectivity and stereoselectivity of these reactions.

Electrophilic Addition: The double bond in 2,3-dihydrofurans readily undergoes electrophilic addition reactions. For instance, the reaction with electrophilic halogenating agents like N-Bromosuccinimide (NBS) can lead to the opening of the dihydrofuran ring. nih.gov This process is initiated by the electrophilic attack of bromine on the double bond. The specific outcome of such a reaction with the cis-3-methyl-2-phenyl isomer would be influenced by the steric and electronic effects of the substituents.

While detailed studies on nucleophilic reactions specifically with cis-3-methyl-2-phenyl-2,3-dihydrofuran are not extensively documented, the general reactivity of the 2,3-dihydrofuran core suggests that nucleophilic attack is less common unless the ring is activated by electron-withdrawing groups or under specific catalytic conditions.

Functionalization Strategies for Derivatization of the Dihydrofuran Ring System

The modification of the 2,3-dihydrofuran ring is a key strategy for the synthesis of a diverse array of heterocyclic compounds. nih.gov Various catalytic methods have been developed to introduce new functional groups onto the dihydrofuran scaffold.

Palladium-Catalyzed Reactions: The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, has been successfully applied to 2,3-dihydrofuran. This reaction can be used to introduce aryl or vinyl substituents at the 2-position of the ring. organic-chemistry.org The regioselectivity of the Heck reaction on a substituted dihydrofuran like cis-3-methyl-2-phenyl-2,3-dihydrofuran would be an important consideration.

Cycloaddition Reactions: The double bond in 2,3-dihydrofurans can also participate in cycloaddition reactions. For example, 1,3-dipolar cycloadditions with nitrones can occur, with the stereoselectivity of the reaction being influenced by the minimization of steric repulsion between the substituents on the dihydrofuran ring and the incoming dipole. wikipedia.org

Hydrofunctionalization: Iron-catalyzed intramolecular hydroamination and hydroalkoxylation of allenes provide a route to 2,3-dihydrofurans. organic-chemistry.org While this is a synthetic method, the reverse reaction or related functionalizations could potentially be applied to modify the existing dihydrofuran ring.

Ring-Opening Reactions and Transformations (e.g., Catalytic Ring-Opening)

The cleavage of the 2,3-dihydrofuran ring is a significant transformation that can lead to the formation of valuable acyclic or different heterocyclic structures. These reactions are often promoted by catalysts.

Lewis Acid-Catalyzed Ring-Opening: A notable aspect of the reactivity of substituted 2,3-dihydrofurans is their behavior in the presence of Lewis acids. Studies on related compounds have shown that the stereochemistry of the substituents plays a crucial role in the outcome of these reactions. mdpi.com Specifically, in the context of a Lewis acid-catalyzed intramolecular benzannulation, it has been observed that trans-3-phenyl-substituted dihydrofuran acetals can undergo ring-opening. mdpi.com However, the corresponding cis-isomer, under the same conditions, was found to be largely unreactive. mdpi.com Instead of ring-opening, epimerization at the acetal (B89532) center was observed, leading to the formation of the more stable cis-isomer which then resisted further reaction. mdpi.com This suggests that cis-3-methyl-2-phenyl-2,3-dihydrofuran might exhibit similar stability and resistance to certain Lewis acid-catalyzed ring-opening reactions. The phenyl group in the cis configuration may sterically hinder the coordination of the Lewis acid or the subsequent steps required for ring cleavage.

Electrophile-Initiated Ring-Opening: As mentioned earlier, electrophilic attack can also induce ring-opening. An unexpected ring-opening of a 2,3-dihydrofuran derivative at the C(4)-C(5) bond has been reported, initiated by electrophilic bromination using N-Bromosuccinimide. nih.gov Mechanistic studies suggest that moisture in the solvent may play a role in this transformation. nih.gov

The following table summarizes the general reactivity of the 2,3-dihydrofuran core, with the understanding that the specific reactivity of cis-3-methyl-2-phenyl-2,3-dihydrofuran will be influenced by its substituents.

| Reaction Type | Reagents/Conditions | Potential Outcome on 2,3-Dihydrofuran Core |

| Electrophilic Addition | N-Bromosuccinimide (NBS) | Addition to the double bond, potentially leading to ring-opening. nih.gov |

| Heck Reaction | Aryl/Vinyl Halide, Palladium Catalyst | Functionalization at the 2-position of the ring. organic-chemistry.org |

| 1,3-Dipolar Cycloaddition | Nitrones | Formation of a new heterocyclic ring fused to the dihydrofuran. wikipedia.org |

| Lewis Acid-Catalyzed Reaction | Lewis Acids (e.g., Yb(OTf)₃) | Can lead to ring-opening and further transformations, but the cis-phenyl isomer may be unreactive. mdpi.com |

Applications of 2,3 Dihydrofurans in Advanced Materials and Chemical Synthesis

2,3-Dihydrofurans as Chiral Building Blocks in Organic Synthesis

Chiral 2,3-dihydrofurans are valuable intermediates in the asymmetric synthesis of complex molecules, including natural products and pharmaceuticals. metu.edu.tr The stereochemically defined centers in these heterocyclic compounds can be utilized to control the stereochemistry of subsequent reactions. The concept of using readily available, enantiomerically pure compounds from nature as starting materials is known as "chiral pool" synthesis. wikipedia.organkara.edu.tr While specific research on the direct use of cis-3-methyl-2-phenyl-2,3-dihydrofuran from a chiral pool is not extensively documented in the reviewed literature, the principles of asymmetric synthesis using chiral 2,3-dihydrofuran (B140613) derivatives are well-established.

The enantioselective synthesis of 2,3-dihydrofurans has been achieved through various methods, including asymmetric organocatalytic domino reactions. metu.edu.tr For instance, the reaction of α-bromonitroalkenes and 1,3-dicarbonyl compounds in the presence of a bifunctional quinine-derived squaramide organocatalyst can produce enantiomerically enriched dihydrofurans with high diastereoselectivity and enantioselectivity (up to 97% ee). metu.edu.tr Another approach involves the palladium-catalyzed asymmetric allylic cycloaddition of vinylethylene carbonates with 3-cyanochromone (B1581749) to yield chiral 3,4-disubstituted 2,3-dihydrofurans. acs.org

Once obtained in enantiomerically pure form, these chiral 2,3-dihydrofurans can serve as precursors to other valuable chiral molecules. Their functional groups can be manipulated with high stereocontrol to build complex molecular architectures. google.comspringerprofessional.de

Role of 2,3-Dihydrofuran Monomers in Polymer Synthesis

The strained ring and the electron-rich double bond of 2,3-dihydrofurans make them suitable monomers for various polymerization techniques. The resulting polymers often exhibit unique properties, such as degradability, which is of significant interest for developing sustainable materials.

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for the synthesis of polymers from cyclic olefins. stanford.edu Historically, enol ethers like 2,3-dihydrofuran were considered quenching agents for the ruthenium-based catalysts (e.g., Grubbs catalysts) commonly used in ROMP. However, it has been demonstrated that the resulting Fischer carbene complexes remain active for the metathesis of electron-rich olefins, enabling the successful ROMP of 2,3-dihydrofuran (DHF). stanford.edu

The ROMP of DHF and its derivatives can be a living polymerization, allowing for the synthesis of polymers with controlled molecular weights and narrow polydispersity indices. This control is crucial for tailoring the material properties for specific applications. While specific studies on the ROMP of cis-3-methyl-2-phenyl-2,3-dihydrofuran were not identified in the searched literature, the presence of substituents on the dihydrofuran ring is known to influence the polymerization behavior and the properties of the resulting polymer. For instance, the copolymerization of DHF with other monomers, such as norbornene derivatives, allows for the creation of degradable polymers with a wide range of functionalities and properties. researchgate.net

| Monomer | Catalyst | Resulting Polymer Properties | Reference |

|---|---|---|---|

| 2,3-Dihydrofuran (DHF) | Grubbs Catalysts | Degradable and depolymerizable poly(enol ether) | stanford.edu |

| DHF and Oxanorbornadiene Dicarboxylate | Not Specified | Acid-degradable and functionalizable polymers | rsc.org |

| DHF and Norbornene Derivatives | Grubbs Catalysts | Controlled, degradable polymers with tunable properties | researchgate.net |

2,3-Dihydrofurans are highly reactive monomers in cationic polymerization due to their electron-rich double bond. Photoinitiated cationic polymerization offers spatial and temporal control over the polymerization process, making it an attractive method for applications such as coatings and 3D printing. tandfonline.comresearchgate.net

The polymerization is typically initiated by a photochemically generated acid from a photoinitiator, such as triphenylsulphonium-hexafluorophosphate. tandfonline.comresearchgate.net Mono- and bifunctional 2,3-dihydrofuran derivatives have been synthesized and successfully polymerized using this method. tandfonline.comresearchgate.net The presence of substituents, such as phenyl groups, can significantly affect the thermal properties of the resulting polymers. For instance, polymers derived from monomers with rigid phenyl groups exhibit high glass transition temperatures (Tg). tandfonline.com Although direct studies on cis-3-methyl-2-phenyl-2,3-dihydrofuran are not available in the reviewed literature, it is expected that this monomer would also be amenable to photoinitiated cationic polymerization, likely yielding a polymer with a relatively high Tg due to the presence of the phenyl group.

| Monomer | Photoinitiator | Polymer Characteristics | Reference |

|---|---|---|---|

| Mono- and bifunctional 2,3-dihydrofuran derivatives with aryl groups | Triphenylsulphonium-hexafluorophosphate | Soluble polymers and insoluble networks with high Tg values for rigid aryl groups. | tandfonline.comresearchgate.net |

| 2,3-Dihydrofuran (DHF) | Metal-free cationic initiators | High molecular weight (up to 256 kg/mol) thermoplastic with high tensile strength. | nsf.govnih.gov |

A key advantage of polymers derived from 2,3-dihydrofuran monomers is their potential for degradation. The enol ether linkages in the polymer backbone are susceptible to hydrolysis under acidic conditions, breaking the polymer down into smaller molecules. stanford.eduresearchgate.net This degradability is a highly sought-after feature for addressing the environmental challenges posed by persistent plastic waste.

The incorporation of 2,3-dihydrofuran units into polymer chains, either as a homopolymer or as a copolymer, imparts this degradable characteristic. stanford.eduresearchgate.netrsc.org For example, copolymers of DHF with norbornenes, synthesized via ROMP, can be fully degraded into small molecules or oligomers under mildly acidic conditions. researchgate.net Similarly, poly(2,3-dihydrofuran) produced by cationic polymerization can undergo a facile oxidative degradation process, providing an end-of-life solution for these materials. nsf.govnih.gov The specific structure of cis-3-methyl-2-phenyl-2,3-dihydrofuran suggests that its polymers would also possess this degradable quality, making it a potentially valuable monomer for the creation of environmentally benign plastics.

Precursors for Furan (B31954) and Other Heterocyclic Compounds by Oxidation or Derivatization

2,3-Dihydrofurans can serve as valuable precursors for the synthesis of furans and other heterocyclic compounds through oxidation or other derivatization reactions. The double bond in the dihydrofuran ring can be oxidized to introduce new functional groups or to aromatize the ring to form a furan.

The oxidation of furans, which can be formed from dihydrofurans, has been studied under various conditions. researchgate.netnih.govrsc.org For instance, the vapor-phase catalytic oxidation of furan and its derivatives over vanadium-based catalysts can yield maleic acid. researchgate.net The oxidation of furans containing a β-ketoester group at the 2-position with Mn(III)/Co(II) catalysts can lead to a ring-opening to produce 1,4-dicarbonyl moieties, which can then be used to synthesize other cyclic compounds like benzofurans. nih.govrsc.org

Derivatization of the double bond in 2,3-dihydrofurans can also lead to a variety of other heterocyclic structures. For example, an unexpected ring-opening of a 2,3-dihydrofuran derivative at the C(4)-C(5) bond has been reported, initiated by electrophilic bromination. nih.gov This reaction provides a pathway to synthetically valuable 1,2-diketo building blocks. While specific examples of the oxidation or derivatization of cis-3-methyl-2-phenyl-2,3-dihydrofuran were not found in the reviewed literature, the general reactivity patterns of 2,3-dihydrofurans suggest that it could be a versatile precursor for a range of furan and other heterocyclic derivatives.

Biological Relevance and Mechanistic Insights in Vitro Studies Only

Enzyme Inhibition Studies of 2,3-Dihydrofuran (B140613) Derivatives (in vitro)

Recent in vitro research has highlighted the potential of 2,3-dihydrofuran derivatives as inhibitors of key bacterial enzymes, particularly Staphylococcal thioredoxin reductase (SaTR), which is essential for the survival of the pathogen Staphylococcus aureus. nih.gov

Thioredoxin reductase (TrxR) is a critical enzyme in redox homeostasis, and its inhibition can lead to an accumulation of reactive oxygen species, causing oxidative stress and cell death. frontiersin.org The thioredoxin system, comprising NADPH, thioredoxin reductase (TrxR), and thioredoxin (Trx), is a primary disulfide reductase system that is crucial for the survival of Staphylococcus aureus, a pathogen that lacks the glutathione/glutaredoxin system found in many other bacteria. nih.gov

In a study focused on dimedone-coupled 2,3-dihydrofuran (DDHF) derivatives, several synthesized compounds demonstrated the ability to inhibit a purified SaTR enzyme at low to mid-micromolar concentrations. nih.govacs.org The inhibition of SaTR was observed by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. nih.gov The presence of the DDHF derivatives slowed this reaction, indicating successful enzyme inhibition. nih.gov

One of the most effective compounds identified, DDHF20, showed significant inhibitory activity. nih.govacs.org This demonstrates the potential of the 2,3-dihydrofuran scaffold as a basis for developing new therapeutic leads against multi-drug resistant Staphylococcus aureus. nih.gov

Kinetic studies have been employed to understand the molecular mechanism by which these dihydrofuran derivatives inhibit SaTR. nih.gov A Lineweaver–Burk plot analysis for the most potent inhibitor, DDHF20, revealed a competitive mode of inhibition with respect to the NADPH binding site on the SaTR enzyme. nih.govacs.org

This mechanism involves the inhibitor molecule competitively displacing the enzyme's natural substrate, NADPH, from its binding pocket. nih.gov By occupying the NADPH binding site, the dihydrofuran derivative effectively uncouples the electron-transfer reaction from NADPH to flavin-adenine dinucleotide (FAD) and subsequently to the enzyme's target protein, oxidized thioredoxin. nih.gov This disruption of the electron transport chain is the basis of the enzyme's inhibition. nih.gov

Structure-Activity Relationships (SAR) of Dihydrofuran Scaffolds as Biological Probes (in vitro)

The biological activity of dihydrofuran derivatives is closely tied to their chemical structure. Structure-activity relationship (SAR) studies help to elucidate which functional groups and structural features are essential for their inhibitory effects.

For a series of ethyl 2-(substituted aniline)-4-oxo-4,5-dihydrofuran-3-carboxylate derivatives tested for cytotoxicity against murine leukemia WEHI-3 cells, the structure-activity relationships indicated that N-substituted benzyl (B1604629) derivatives displayed stronger inhibitory activity compared to their non-N-substituted counterparts. nih.gov

In studies of trans-2,3-dihydronaphtho[2,3-b]furan derivatives against the human lung cancer cell line A549, the nature and position of substituents on the phenyl rings significantly influenced cytotoxicity. imedpub.com For instance, compounds with specific substitutions, such as 4b, 4c, and 4e in the study, exhibited more significant cytotoxic effects than other tested derivatives, with inhibitory rates approaching 70-80%. imedpub.com This suggests that the electronic and steric properties of the substituents are crucial for the observed anti-proliferation efficiency. imedpub.com

Further research into other heterocyclic structures provides a comparative framework. For example, with benzofuran (B130515) derivatives, the presence of a CONH group was found to be necessary for anticancer activity, and this activity could be enhanced by the addition of phenol (B47542) and chlorine groups. mdpi.com Similarly, for 7-phenyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones, compounds featuring methyl, methoxy, or halogen substituents on the benzene (B151609) ring exhibited potent inhibition of cholinesterase enzymes. mdpi.com These examples underscore the principle that specific functional group modifications are key to optimizing the biological activity of heterocyclic scaffolds like dihydrofuran.

In Vitro Cellular Activity (e.g., Antibacterial and Cytotoxicity Screening on Cell Lines)

The in vitro biological activity of 2,3-dihydrofuran derivatives has been evaluated through antibacterial and cytotoxicity screenings.

Antibacterial Activity: Several studies have confirmed the antibacterial properties of dihydrofuran derivatives against various bacterial species. researchgate.net Newly synthesized 2,5-dihydrofuran (B41785) derivatives containing cyclohexyl rings showed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Other research has also noted the antibacterial and antifungal properties of various dihydrofuran derivatives. nih.gov In one study, novel 2,3-dihydrofuran derivatives were synthesized and subjected to in vitro antibacterial screening against eight different microorganisms, with some of the compounds showing impressive activity. nih.gov

Cytotoxicity Screening: The cytotoxic potential of 2,3-dihydrofuran derivatives has been assessed against a range of human cancer cell lines.

A series of ethyl 2-(substituted aniline)-4-oxo-4,5-dihydrofuran-3-carboxylate derivatives were evaluated for cytotoxicity on murine leukemia WEHI-3 cells, with most compounds demonstrating dose-dependent effects. nih.gov

Trans-2,3-dihydronaphtho[2,3-b]furan derivatives were shown to suppress the growth of A549 human lung cancer cells in a dose-dependent manner. imedpub.com Certain compounds in this series exhibited significant cytotoxicity, achieving IC50 values of less than 10 μM. imedpub.com

Other novel 2,3-dihydrofuran derivatives were screened for in vitro cytotoxicity against four human cancerous cell lines using an MTT assay, with some compounds showing notable activity. nih.gov

The table below summarizes the findings from various in vitro cytotoxicity studies on different cancer cell lines.

| Cell Line | Compound Series | Observed Effect | Reference |

| Murine Leukemia (WEHI-3) | Ethyl 2-(substituted aniline)-4-oxo-4,5-dihydrofuran-3-carboxylates | Dose-dependent cytotoxic effects | nih.gov |

| Human Lung Cancer (A549) | Trans-2,3-dihydronaphtho[2,3-b]furan derivatives | Growth suppression; IC50 < 10 μM for active compounds | imedpub.com |

| Four Human Cancerous Cell Lines | Novel 2,3-dihydrofuran derivatives | Impressive cytotoxic activities for some compounds | nih.gov |

These in vitro findings collectively suggest that the 2,3-dihydrofuran scaffold is a promising starting point for the development of new biological probes and potential therapeutic agents. nih.gov

Emerging Trends and Future Directions in 2,3 Dihydrofuran Research

Development of Novel Catalytic Systems for Enhanced Stereoselective Synthesis

The development of sophisticated catalytic systems is at the forefront of modern organic synthesis, enabling the precise control of stereochemistry in the formation of complex molecules like 2,3-dihydrofurans. Recent progress has centered on both organocatalysis and transition-metal catalysis to achieve high levels of enantioselectivity and diastereoselectivity.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of 2,3-dihydrofurans. Bifunctional organocatalysts, such as those derived from quinine (B1679958) and squaramide, have proven effective in promoting domino Michael-SN2 reactions between α-bromonitroalkenes and 1,3-dicarbonyl compounds. These catalysts operate through hydrogen bonding and Brønsted base catalysis to control the stereochemical outcome of the reaction, leading to the formation of enantioenriched 2,3-dihydrofuran (B140613) derivatives with excellent yields and stereoselectivities. nsf.govacs.org For instance, the use of a tert-butyl squaramide quinine amine bifunctional organocatalyst has been shown to produce a variety of 2,3-dihydrofuran derivatives with enantiomeric excesses (ee) up to 97%. acs.org

| Catalyst Type | Reactants | Product Type | Yield (%) | Enantioselectivity (% ee) | Diastereoselectivity (dr) |

| Quinine/Squaramide Organocatalyst | α-bromonitroalkenes and 1,3-dicarbonyls | 2,3-Dihydrofurans | 90-94 | 80-94 | High |

| Bifunctional Tertiary Amine-Thiourea | Keto-enone substrates | trans-2,3-Dihydrobenzofurans | Up to 96 | Up to 95:5 er | Up to 96:4 |

Transition-metal catalysis offers a complementary approach for the stereoselective synthesis of 2,3-dihydrofurans. Palladium-catalyzed asymmetric allylic cycloaddition reactions have been developed to construct chiral 2,3-dihydrofurans bearing a quaternary stereocenter. researchgate.net These methods often involve a one-pot process that combines the cycloaddition with a subsequent fragmentation cascade, providing efficient access to highly functionalized dihydrofurans. researchgate.net Rhodium(II) catalysts have also been employed in the stereocontrolled synthesis of dihydrofuran-3-imines from 1-tosyl-1,2,3-triazoles, proceeding through an oxonium ylide and a nsf.govnih.gov-sigmatropic rearrangement to afford products with high yield and diastereoselectivity. rsc.org

Advanced Spectroscopic Techniques for Elucidating Complex Dihydrofuran Structures

The precise determination of the three-dimensional structure of complex molecules is crucial for understanding their properties and reactivity. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are indispensable tools for the structural elucidation of 2,3-dihydrofuran derivatives.

Modern NMR techniques, such as the Nuclear Overhauser Effect (NOE), provide detailed information about the spatial proximity of atoms within a molecule, which is essential for determining the relative stereochemistry of substituents on the dihydrofuran ring. diva-portal.org Quantitative NOE measurements can yield highly accurate interproton distances, aiding in the conformational analysis of these flexible five-membered rings. diva-portal.org For complex heterocyclic structures, a combination of one-dimensional and two-dimensional NMR experiments, including homonuclear and heteronuclear correlation spectroscopy, is often employed to unambiguously assign all proton and carbon signals. semanticscholar.orgresearchgate.netipb.pt

X-ray crystallography offers the most definitive method for determining the absolute and relative stereochemistry of crystalline 2,3-dihydrofuran derivatives. wikipedia.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the electron density within the molecule can be generated, revealing the precise positions of all atoms. wikipedia.org This technique has been instrumental in confirming the stereochemical outcomes of asymmetric syntheses and in understanding the binding interactions of dihydrofuran-based molecules with biological targets. rsc.orgnih.govrsc.org

| Technique | Information Provided | Application in Dihydrofuran Research |

| Advanced NMR (e.g., NOE) | Spatial proximity of atoms, conformational analysis, relative stereochemistry. | Elucidation of the 3D structure of complex dihydrofuran derivatives in solution. diva-portal.org |

| X-ray Crystallography | Absolute and relative stereochemistry, precise atomic positions, bond lengths, and angles. | Definitive structural determination of crystalline dihydrofurans and their complexes. wikipedia.orgnih.gov |

Integration of Computational Chemistry for Predictive Design and Mechanistic Understanding

Computational chemistry has become an integral part of modern chemical research, providing powerful tools for predicting the outcomes of reactions and for gaining deep insights into reaction mechanisms. Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and energetics of molecules, including 2,3-dihydrofuran derivatives.

DFT calculations can be employed to model the transition states of reactions involved in dihydrofuran synthesis, helping to rationalize the observed stereoselectivity of catalytic processes. nih.gov By comparing the energies of different possible reaction pathways, researchers can predict which products are likely to form and can design new catalysts or reaction conditions to favor the desired outcome. rsc.orgresearchgate.netelsevierpure.com For example, computational studies have been used to investigate the mechanism of furan (B31954) hydrogenation and ring-opening reactions on palladium surfaces, providing insights into the stability of dihydrofuran intermediates. rsc.orgresearchgate.netelsevierpure.com

Molecular modeling techniques are also used to study the interactions of dihydrofuran derivatives with biological macromolecules, such as enzymes. researchgate.netnih.gov By docking a small molecule into the active site of a protein, researchers can predict its binding affinity and mode of interaction, which is crucial for the design of new drugs. researchgate.net These computational approaches, when combined with experimental data, provide a comprehensive understanding of the structure-activity relationships of biologically active dihydrofurans. nih.gov

Exploration of New Biological Targets and Mechanisms (in vitro)

Substituted 2,3-dihydrofurans represent a versatile scaffold for the development of new therapeutic agents, exhibiting a wide range of biological activities. In vitro screening of novel dihydrofuran derivatives against various biological targets is a key strategy for identifying promising lead compounds for drug discovery.

Numerous studies have demonstrated the antimicrobial properties of dihydrofuran derivatives. researchgate.net For instance, certain 2,5-dihydrofuran (B41785) derivatives have shown moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net The antimicrobial efficacy of these compounds is often influenced by the nature and position of substituents on the furan ring. ijrti.org Furan-based pyrimidine-thiazolidinones have also been synthesized and evaluated for their antimicrobial properties, with some compounds showing efficacy against E. coli and P. aeruginosa.

In addition to their antimicrobial effects, dihydrofuran derivatives have been investigated for their potential as anticancer agents. nih.gov Certain ethyl 2-(substituted aniline)-4-oxo-4,5-dihydrofuran-3-carboxylate derivatives have been shown to exhibit dose-dependent cytotoxicity against murine leukemia cells. nih.gov Other studies have focused on the design and synthesis of dihydrobenzofuran derivatives with cytotoxic activity and the ability to induce apoptosis in cancer cell lines. nih.gov The exploration of new biological targets for these compounds is an active area of research, with the aim of developing more selective and potent therapeutic agents.

| Biological Activity | Dihydrofuran Derivative Type | Target/Organism |

| Antibacterial | 2,5-Dihydrofurans with cyclohexyl rings | Gram-positive and Gram-negative bacteria researchgate.net |

| Antimicrobial | Furan-based pyrimidine-thiazolidinones | E. coli, P. aeruginosa |

| Cytotoxic | Ethyl 2-(substituted aniline)-4-oxo-4,5-dihydrofuran-3-carboxylates | Murine leukemia WEHI-3 cells nih.gov |

| Anticancer | Dihydrobenzofuran derivatives | Human cancer cell lines (MCF-7, HepG2) nih.gov |

Sustainable Synthesis and Polymer Applications of Dihydrofuran-Based Materials

The principles of green chemistry are increasingly influencing the design of synthetic routes to important chemical compounds and materials. The development of sustainable methods for the synthesis of 2,3-dihydrofurans and their subsequent use in polymer applications is a growing area of interest.

One approach to sustainable synthesis involves the use of bio-based starting materials. For example, 2,3-dihydrofuran can be synthesized from 1,4-butanediol, which can be produced from renewable biomass sources. nih.gov This provides a green alternative to petroleum-based feedstocks for the production of dihydrofuran and its derivatives. rsc.org The use of environmentally benign catalysts, such as biosynthesized copper oxide nanoparticles, is also being explored for the synthesis of dihydrofurans. oiccpress.com

Poly(2,3-dihydrofuran) (PDHF) is a promising biorenewable and degradable thermoplastic that can be synthesized via the cationic polymerization of 2,3-dihydrofuran. nsf.govacs.orgnih.gov This polymer exhibits high tensile strength and toughness, comparable to commercial polycarbonate, as well as good optical clarity and barrier properties. acs.orgnih.gov The development of green, metal-free polymerization methods allows for the production of high molecular weight PDHF at room temperature. nsf.govacs.orgnih.gov The potential applications for PDHF range from food packaging to high-strength windows, and the development of facile degradation processes provides an end-of-life solution for these materials. acs.orgnih.gov Furthermore, furan-based monomers are being investigated for the synthesis of other polymers, such as polyimides and polyesters, offering a pathway to a new generation of sustainable and high-performance materials. acs.orgrsc.orgmdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for preparing cis-3-methyl-2-phenyl-2,3-dihydrofuran and its derivatives?

- Methodological Answer : Fluoride-induced 1,4-conjugate elimination of trimethylsilyl acetate from precursors is a key synthetic route, enabling the generation of substituted dihydrofurans. This method allows control over stereochemistry and substituent placement . Additionally, Michael addition reactions can be employed to synthesize dihydrofuran derivatives, leveraging α,β-unsaturated epoxides as intermediates .

Q. How is nuclear magnetic resonance (NMR) spectroscopy applied to characterize the structure and stereochemistry of cis-3-methyl-2-phenyl-2,3-dihydrofuran?

- Methodological Answer : H NMR is critical for identifying regiochemical and stereochemical outcomes. For example, chemical shifts and coupling constants distinguish between cis and trans isomers, while NOE (Nuclear Overhauser Effect) experiments confirm spatial proximity of substituents. Studies on similar dihydrofurans have resolved dimerization products and diradical intermediates using NMR .

Q. What purification techniques are recommended for isolating cis-3-methyl-2-phenyl-2,3-dihydrofuran from reaction mixtures?

- Methodological Answer : Flash chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is effective for separating dihydrofuran derivatives. For thermally unstable intermediates, low-temperature crystallization or vacuum sublimation may be employed to prevent dimerization .

Advanced Research Questions

Q. How do substituents like methyl groups influence the dimerization kinetics and mechanism of 2,3-dihydrofuran derivatives?

- Methodological Answer : A methyl group at the 3-methylene position reduces dimerization rates by sterically hindering diradical recombination. Kinetic studies using H NMR and isotope effects (e.g., deuterium labeling) support a two-step diradical mechanism, where substituent effects on activation energy are quantified via Arrhenius plots . Contradictions arise when comparing electron-donating vs. electron-withdrawing substituents, requiring computational modeling (DFT) to resolve .

Q. What experimental designs are used to analyze the regioselectivity of cyclodimerization in cis-3-methyl-2-phenyl-2,3-dihydrofuran?

- Methodological Answer : Flash vacuum pyrolysis (FVP) coupled with GC/MS identifies [4+4] and [4+2] cyclodimers. Stereochemical assignments rely on X-ray crystallography and NOESY correlations. For example, pyrolysis of deuterated dimers reveals retention or scrambling of isotopic labels, clarifying reaction pathways .

Q. How can researchers reconcile contradictory data on the stability of diradical intermediates in dihydrofuran dimerization?

- Methodological Answer : Time-resolved EPR spectroscopy and low-temperature trapping experiments directly observe diradical lifetimes. Discrepancies between experimental and computational half-lives may arise from solvent effects or inaccuracies in transition-state modeling. Multi-technique validation (e.g., combining kinetic data with DFT) is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.